2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrrole ring. The presence of two methyl groups at positions 2 and 7, along with a carboxylic acid group at position 3, makes this compound unique. It is of interest in various fields of chemistry due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and functionalization steps. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Similar structure but different ring fusion pattern.
2,7-Dimethyl-1H-pyrrolo[3,4-c]pyridine-3-carboxylic acid: Another isomer with a different ring fusion.
2,7-Dimethyl-1H-indole-3-carboxylic acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-11-4-7-8(10(13)14)6(2)12-9(5)7/h3-4,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMHPBNLCGOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199371 |
Source
|
Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-10-8 |
Source
|
Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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